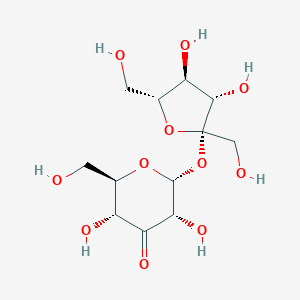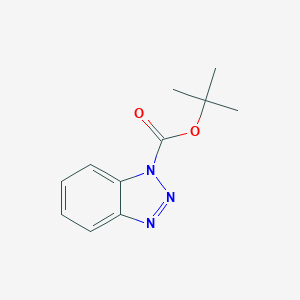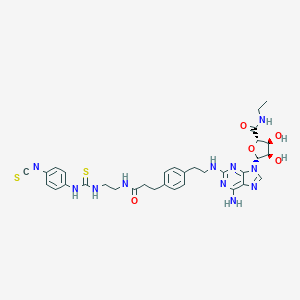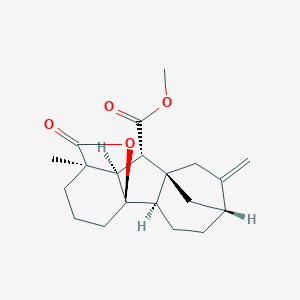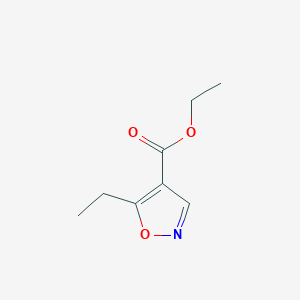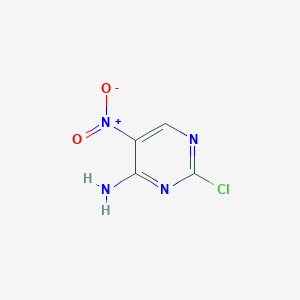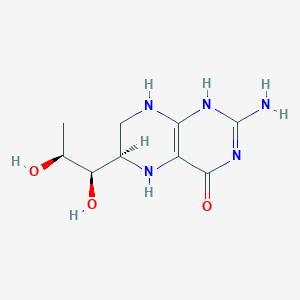
6-(Dimethylamino)hexylamine
Descripción general
Descripción
6-(Dimethylamino)hexylamine, also known as 6-DMHA, is an organic compound and a derivative of the stimulant ephedrine . It has a molecular formula of C8H20N2 and a molecular weight of 144.26 .
Chemical Reactions Analysis
6-(Dimethylamino)hexylamine can participate in various chemical reactions. For example, it can react with different functional groups of organic compounds to form enamines and dimethylamino imines . It can also react with CO2 in certain conditions .Aplicaciones Científicas De Investigación
Photodynamic Therapy : 6-(Dimethylamino)hexylamine derivatives have been explored for their potential in photodynamic therapy. A study by Barut et al. (2020) synthesized silicon phthalocyanines substituted with {6-[3-(dimethylamino)phenoxy]hexyl}oxy groups. These compounds demonstrated significant DNA cleavage and phototoxic effects against human neuroblastoma cell lines, highlighting their potential in photodynamic therapy applications (Barut et al., 2020).
Corrosion Inhibition : Research by Hu et al. (2016) investigated the use of benzothiazole derivatives containing 6-(dimethylamino)hexylamine for corrosion inhibition. These compounds showed high efficiency in preventing steel corrosion in an HCl solution, offering a new approach to corrosion control (Hu et al., 2016).
Anti-HIV Prodrugs : A study by Driscoll et al. (1995) focused on the development of 6-substituted amino analogs of anti-HIV drugs. These compounds, including those with a dimethylamino group, were synthesized to improve blood-brain barrier penetration and showed potential as prodrugs for HIV treatment in the central nervous system (Driscoll et al., 1995).
Antidepressant Properties : Research by Muth et al. (1986) identified Wy-45,030, a compound containing a 2-(dimethylamino) group, as having a neurochemical profile indicative of antidepressant activity. This compound showed inhibition of monoamine uptake and receptor binding, suggesting potential use as an antidepressant (Muth et al., 1986).
Cytokinin Activity in Agriculture : Skoog et al. (1967) studied the cytokinin activity of various compounds, including those with N6-alkyladenines like 6-(dimethylamino)hexylamine. These compounds showed significant growth promotion and organ formation in tobacco, indicating their potential use in agricultural applications (Skoog et al., 1967).
Parkinson's Disease Treatment : Li et al. (2014) designed a brain-specific derivative of dopamine, incorporating a N,N-dimethyl amino group for targeted Parkinson's disease treatment. This compound demonstrated enhanced brain accumulation and provided a new approach for treating Parkinson's disease (Li et al., 2014).
Antitumor Agents : Tseng et al. (2012) synthesized 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones, including derivatives with dimethylamino groups, as potential anticancer agents. These compounds showed significant antiproliferative effects and induced cell cycle arrest and apoptosis in lung cancer cells (Tseng et al., 2012).
Safety and Hazards
6-(Dimethylamino)hexylamine is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
Direcciones Futuras
While specific future directions for 6-(Dimethylamino)hexylamine were not found in the available resources, it is clear that this compound and similar ones have potential applications in various fields, including the development of new reagents for latent fingermark detection and the regulation of metals, amyloid-β, and oxidative stress in Alzheimer’s disease .
Mecanismo De Acción
Target of Action
6-(Dimethylamino)hexylamine, also known as 6-DMHA, is an organic compound and a derivative of the stimulant ephedrine . It is an alkaloid found in plants such as Acacia rigidula and Acacia berlandieri . The primary targets of 6-DMHA are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play a crucial role in mood regulation and energy levels .
Mode of Action
6-DMHA acts as a stimulant by increasing the release of norepinephrine and dopamine . This interaction with its targets results in changes in mood and energy levels .
Result of Action
The molecular and cellular effects of 6-DMHA’s action primarily involve the increased release of norepinephrine and dopamine . This can lead to heightened alertness, increased energy levels, and mood elevation .
Propiedades
IUPAC Name |
N',N'-dimethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-10(2)8-6-4-3-5-7-9/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUNWLVIWKEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293161 | |
| Record name | 6-(Dimethylamino)hexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)hexylamine | |
CAS RN |
1938-58-5 | |
| Record name | 1938-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Dimethylamino)hexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1938-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



